3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione
Description
Properties
CAS No. |
134721-56-5 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-4-18-10-7-5-9(6-8-10)13(2)11(16)15(3)12(17)14-13/h5-8H,4H2,1-3H3,(H,14,17) |
InChI Key |
UWLFLYNFPHJFKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione typically involves the reaction of ethyl 4-ethoxybenzoate with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinedione ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic pH to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinedione compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidinedione compounds.
Scientific Research Applications
Chemical Synthesis
The synthesis of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione typically involves the condensation of appropriate precursors under controlled conditions. The compound can be synthesized through multi-step reactions involving hydantoin derivatives or other related compounds. The Bucherer-Bergs reaction is one of the methods employed in synthesizing imidazolidinediones, which can be adapted for this specific compound .
Antitumor Activity
Research indicates that imidazolidinedione derivatives exhibit promising antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast carcinoma and hepatocellular carcinoma . The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl group significantly affect the cytotoxicity of these compounds.
Anti-inflammatory Effects
Compounds within this class have also been evaluated for anti-inflammatory activities. The presence of specific substituents can enhance their efficacy against inflammation-related pathways, making them potential candidates for treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of imidazolidinediones has been documented, with several derivatives showing effectiveness against a range of bacterial strains. This property is particularly vital in the development of new antibiotics as resistance to existing drugs continues to rise .
Drug Development
The unique structural features of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione make it a candidate for drug development targeting various diseases:
- Cancer : Its ability to inhibit tumor growth positions it as a lead compound in oncology research.
- Inflammation : Potential use in treating chronic inflammatory conditions due to its anti-inflammatory properties.
- Infection : As an antimicrobial agent, it could be developed into a new class of antibiotics.
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound. Research has employed molecular docking studies to predict how these compounds interact with biological targets at the molecular level . Such studies help elucidate their pharmacodynamics and pharmacokinetics.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocycle Variations
- Paramethadione (3,5-Dimethyl-5-ethyl-2,4-oxazolidinedione) :
- Core Structure : Oxazolidinedione (one oxygen and two nitrogens in the ring).
- Substituents : 3,5-Dimethyl and 5-ethyl groups.
- Key Differences : Replacement of the imidazolidinedione nitrogen with oxygen alters ring electronics and metabolic stability. Paramethadione is metabolized to 5-ethyl-5-methyl-2,4-oxazolidinedione (EMO) in dogs and humans, highlighting susceptibility to demethylation .
- Pharmacological Relevance : Used clinically as an anticonvulsant, unlike the target compound, which lacks reported therapeutic data.
Substituent Variations in Imidazolidinediones
- 3-(3-Chlorophenyl)-5-(4-iodobenzylidene)-2,4-imidazolidinedione : Substituents: 3-Chlorophenyl and 4-iodobenzylidene groups. Molecular Weight: 424.62 g/mol.
-
- Substituents : AUT5 contains a spiro[benzofuran-cyclopropane] group, while AUT1 has a 4-methyl-3-methoxyphenyl substituent.
- Pharmacological Relevance : Both act as positive allosteric modulators of Kv3 channels, suggesting the imidazolidinedione core’s versatility in ion channel targeting.
Physicochemical Properties
Metabolic and Stability Profiles
- Paramethadione : Rapidly demethylated in dogs and humans to EMO, with a plasma half-life of 1–2 days .
- Thio-imidazolidinones : The thione group may increase susceptibility to oxidation compared to dione-containing analogues.
- Target Compound : The 4-ethoxyphenyl group could undergo O-deethylation, a common metabolic pathway for ethoxyaryl compounds.
Biological Activity
3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione (commonly referred to as the compound) is a synthetic derivative belonging to the imidazolidinedione class. This compound has garnered attention due to its potential biological activities, which include antidiabetic, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical formula of 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione is , with a molecular weight of 248.28 g/mol. The structure features a hydantoin core, which is known for its diverse biological activities.
Antidiabetic Activity
Research has indicated that imidazolidinediones can exhibit hypoglycemic effects. In a study involving diabetic mouse models (db/db mice), compounds similar to 3,5-Dimethyl-5-(4-ethoxyphenyl)-2,4-imidazolidinedione were evaluated for their ability to reduce blood glucose levels. The findings suggested that these compounds could significantly lower plasma glucose levels and triglycerides compared to standard treatments like rosiglitazone and pioglitazone. For instance, one derivative demonstrated a 73% reduction in plasma glucose levels at a dosage of 30 mg/kg .
| Compound | Dose (mg/kg) | Plasma Glucose Reduction (%) |
|---|---|---|
| PMT13 | 30 | 73 |
| Rosiglitazone | 30 | 65 |
| Pioglitazone | 30 | 41 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. The WST-1 cell proliferation assay was utilized to assess the cytotoxic effects against various cancer cell lines, including HEP G2 hepatocellular carcinoma cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 1.49 µM, suggesting potent activity against cancer cells .
Additionally, confocal microscopy revealed that treatment with the compound led to decreased mitochondrial dehydrogenase activity in cancer cells, indicating impaired cellular metabolism and growth inhibition .
Case Studies and Research Findings
- In Vivo Studies : A study examined the effects of administering similar imidazolidinediones in diabetic mice over a period of two weeks. Results indicated a notable reduction in blood glucose levels alongside an increase in adipocyte differentiation without significant toxicity at lower doses .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets associated with diabetes and cancer pathways. These studies suggest that modifications to the chemical structure could enhance its biological efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
